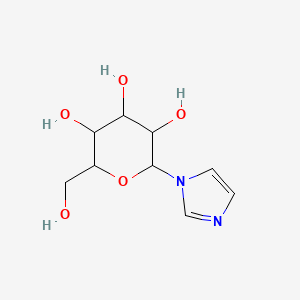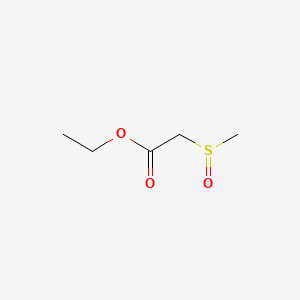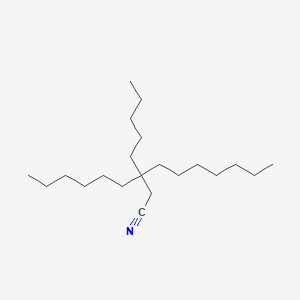
3-Hexyl-3-pentyldecanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexyl-3-pentyldecanenitrile is an organic compound with the molecular formula C21H41N. It is characterized by a nitrile group (-C≡N) attached to a long aliphatic chain. This compound is notable for its unique structure, which includes a combination of hexyl and pentyl groups attached to a decanenitrile backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-3-pentyldecanenitrile typically involves the reaction of appropriate alkyl halides with nitriles under controlled conditions. One common method is the alkylation of decanenitrile with hexyl and pentyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods using transition metal catalysts such as palladium or nickel complexes can also be employed to facilitate the alkylation reactions. These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hexyl-3-pentyldecanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aliphatic chain can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2) in the presence of light or radical initiators.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated aliphatic compounds.
Applications De Recherche Scientifique
3-Hexyl-3-pentyldecanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3-Hexyl-3-pentyldecanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the long aliphatic chain can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
3-Hexylthiophene: A thiophene derivative with similar aliphatic chain length.
3-Pentylthiophene: Another thiophene derivative with a pentyl group.
Decanenitrile: The parent compound without the hexyl and pentyl substitutions.
Uniqueness: 3-Hexyl-3-pentyldecanenitrile is unique due to its specific combination of hexyl and pentyl groups attached to a decanenitrile backbone. This structural uniqueness imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
5345-33-5 |
|---|---|
Formule moléculaire |
C21H41N |
Poids moléculaire |
307.6 g/mol |
Nom IUPAC |
3-hexyl-3-pentyldecanenitrile |
InChI |
InChI=1S/C21H41N/c1-4-7-10-12-15-18-21(19-20-22,16-13-9-6-3)17-14-11-8-5-2/h4-19H2,1-3H3 |
Clé InChI |
SOULKXPPGBPHBK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CCCCC)(CCCCCC)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




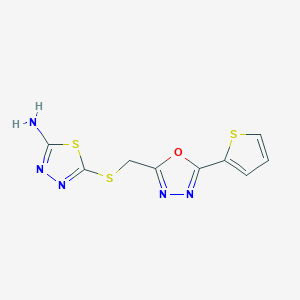
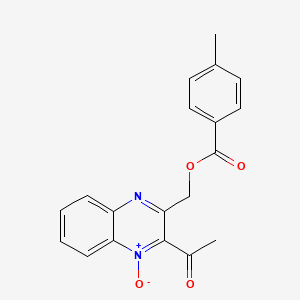
![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)

![N'-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide](/img/structure/B14155465.png)
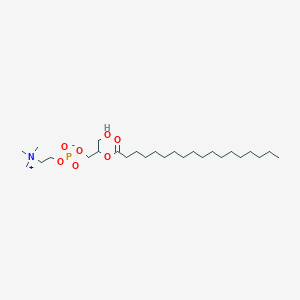
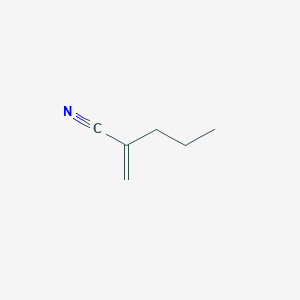
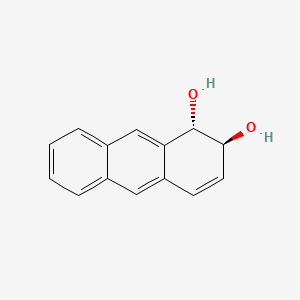
![6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14155492.png)
